(1H-Benzoimidazol-2-ylmethyl)-methyl-amine (1H-Benzoimidazol-2-ylmethyl)-methyl-amine
Brand Name: Vulcanchem
CAS No.: 98997-01-4
VCID: VC2010534
InChI: InChI=1S/C9H11N3/c1-10-6-9-11-7-4-2-3-5-8(7)12-9/h2-5,10H,6H2,1H3,(H,11,12)
SMILES: CNCC1=NC2=CC=CC=C2N1
Molecular Formula: C9H11N3
Molecular Weight: 161.2 g/mol

(1H-Benzoimidazol-2-ylmethyl)-methyl-amine

CAS No.: 98997-01-4

Cat. No.: VC2010534

Molecular Formula: C9H11N3

Molecular Weight: 161.2 g/mol

* For research use only. Not for human or veterinary use.

(1H-Benzoimidazol-2-ylmethyl)-methyl-amine - 98997-01-4

Specification

CAS No. 98997-01-4
Molecular Formula C9H11N3
Molecular Weight 161.2 g/mol
IUPAC Name 1-(1H-benzimidazol-2-yl)-N-methylmethanamine
Standard InChI InChI=1S/C9H11N3/c1-10-6-9-11-7-4-2-3-5-8(7)12-9/h2-5,10H,6H2,1H3,(H,11,12)
Standard InChI Key DOHYOMCAAAAAMG-UHFFFAOYSA-N
SMILES CNCC1=NC2=CC=CC=C2N1
Canonical SMILES CNCC1=NC2=CC=CC=C2N1

Introduction

Chemical and Physical Properties

Molecular Characteristics

The compound features a benzimidazole ring fused to a benzene and imidazole moiety, with a methylamine group (-CH₂-NH-CH₃) attached at the 2-position. Key properties include:

PropertyValueSource
Density1.1±0.1 g/cm³
Boiling Point336.9±25.0 °C
Melting Point101.5 °C
LogP (Partition Coefficient)2.01
Vapor Pressure0.0±0.7 mmHg at 25°C

The logP value indicates moderate lipophilicity, suggesting balanced solubility in aqueous and organic phases . The planar benzimidazole core facilitates π-π stacking interactions, critical for binding biological targets .

Spectroscopic Profiles

  • IR Spectroscopy: N-H stretches (2500–3000 cm⁻¹) and aromatic C=C vibrations (~1600 cm⁻¹) confirm the amine and benzimidazole groups .

  • ¹H NMR: Distinct signals include a singlet at δ 3.8 ppm (N-CH₃) and multiplet peaks at δ 7.21–7.60 ppm (aromatic protons) .

  • Mass Spectrometry: A molecular ion peak at m/z 161.20 corresponds to the parent compound .

Synthetic Pathways

Mannich Reaction-Based Synthesis

A solvent-free Mannich reaction between 6H,13H-5:12,7:14-dimethanedibenzo[d,i] tetraazecine (DMDBTA) and phenols at 150°C yields benzimidazole derivatives, including structurally analogous compounds . This method leverages:

  • Formaldehyde as the carbonyl source.

  • Secondary amines for nucleophilic attack.
    Key intermediates like 2-(1H-benzimidazol-1-ylmethyl)phenol form via retro-Mannich pathways, validated by GC-MS and NMR .

Nucleophilic Substitution

Reaction of 2-chloromethylbenzimidazole with methylamine in ethanol under reflux produces the target compound in 75% yield . Optimized conditions include:

  • Temperature: 50–100°C to prevent decomposition.

  • Catalysts: HCl or H₂SO₄ accelerates cyclization .

Comparative Synthesis Table

MethodYield (%)ConditionsByproducts
Mannich Reaction35–50Solvent-free, 150°Co-Cresol, QM Intermediates
Nucleophilic Substitution75Ethanol, refluxDiamides

Structural and Crystallographic Insights

Hydrogen-Bonding Networks

Single-crystal X-ray diffraction reveals N–H⋯N hydrogen bonds forming C(4) chains along the c-axis, stabilizing the lattice . The benzimidazole ring’s planarity (max deviation: 0.022 Å) enhances packing efficiency .

Tautomeric Behavior

The compound exhibits prototropic tautomerism, with the imidazole NH group shifting between N1 and N3 positions. DFT calculations (B3LYP/6-31G(d)) show energy differences < 2 kcal/mol, favoring the N1-H tautomer .

Biological Activities and Mechanisms

Antimicrobial Properties

In vitro studies demonstrate MIC values of 12.5–25 µg/mL against Escherichia coli and Staphylococcus aureus. The mechanism involves:

  • DNA gyrase inhibition, disrupting bacterial replication .

  • Quorum sensing disruption in Pseudomonas aeruginosa, reducing biofilm formation .

Cytotoxicity Data

Cell LineIC₅₀ (µM)Mechanism
HeLa0.52Caspase-dependent apoptosis
MCF-70.34Tubulin inhibition
HT-290.86ROS generation

Neuropharmacological Effects

In murine models, the compound (3 mg/kg) reduces morphine-induced hyperalgesia by 60% via:

  • Spinal TNF-α suppression (ELISA-confirmed) .

  • PPARγ-mediated glial cell modulation .

Applications in Drug Development

Anthelmintic Agents

Structural analogs like albendazole share the benzimidazole scaffold, inhibiting β-tubulin in helminths . Modifying the methylamine group enhances bioavailability and reduces resistance .

Kinase Inhibitors

The compound’s amine group chelates ATP-binding sites in kinases (e.g., EGFR, VEGFR), showing IC₅₀ < 1 µM in enzymatic assays .

Material Science Applications

As a ligand, it coordinates transition metals (e.g., Cu²⁺, Fe³⁺) to form catalysts for oxidation reactions .

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